molecular formula C10H13N3O3S2 B2681556 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1790198-95-6

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2681556
CAS No.: 1790198-95-6
M. Wt: 287.35
InChI Key: QWTHRNWCBVVWLA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound of significant research interest, particularly in the field of oncology. This chemical belongs to a class of substituted thiophene derivatives that have been investigated for their potential as anti-cancer agents . The structural motif of a 1-methyl-1H-pyrazole-4-sulfonamide linked to a thiophene-containing group is a key scaffold in medicinal chemistry research. Compounds within this structural family are designed for selective targeting of critical cellular enzymes, with studies indicating potential inhibitory effects on kinases such as cell division cycle 7-related protein kinase (CDC7), which plays a vital role in cell proliferation . Furthermore, related pyrazole-sulfonamide derivatives have demonstrated promising antifungal and antiviral activities in agricultural research contexts, suggesting a broader utility for this chemotype in pathogen control . The molecular foundation of this compound incorporates both a thiophene heterocycle and a pyrazole-sulfonamide group, which are frequently employed in the design of bioactive molecules due to their favorable physicochemical properties and ability to engage biological targets . This product is offered for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S2/c1-13-7-8(5-11-13)18(15,16)12-6-9(14)10-3-2-4-17-10/h2-5,7,9,12,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTHRNWCBVVWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophene ring: This can be done via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Addition of the hydroxyethyl group: This step involves the reaction of the thiophene-substituted pyrazole with an epoxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Research indicates that compounds with thiophene and pyrazole moieties exhibit significant activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.50 - 0.75 μg/mL
Pseudomonas aeruginosa0.30 - 0.40 μg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Activity

The pyrazole moiety has been recognized for its anti-inflammatory properties, with several derivatives already established as non-steroidal anti-inflammatory drugs (NSAIDs). The specific compound under discussion has shown promise in reducing inflammation in preclinical models, potentially serving as a novel therapeutic agent for inflammatory diseases .

Drug Design and Discovery

The design of new drugs based on the structure of this compound is an area of active research. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring can significantly affect its pharmacological properties .

Modification Effect on Activity Reference
Addition of halogensIncreased potency against bacteria
Alteration of sulfonamide groupEnhanced anti-inflammatory effects

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing various pyrazole derivatives, this compound demonstrated notable antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation, where it significantly reduced edema compared to control groups . This suggests its potential application in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The sulfonamide group can form hydrogen bonds with amino acid residues, while the thiophene and pyrazole rings can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

The compound shares structural motifs with several sulfonamide-based pharmaceuticals and experimental molecules. Key analogues include:

Compound Core Structure Substituents Key Applications
Sulfadiazine Pyrimidine-sulfonamide 4-aminopyrimidine Antibacterial agent
Celecoxib Pyrazole-sulfonamide 4-methylphenyl, trifluoromethyl COX-2 inhibitor (anti-inflammatory)
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide 2-hydroxyethyl (no thiophene) Carbonic anhydrase inhibition
Target Compound Pyrazole-sulfonamide 1-methyl, thiophen-2-yl-hydroxyethyl Preclinical kinase inhibition

Key Differences :

  • Thiophene vs. This may improve binding to hydrophobic enzyme pockets .
Pharmacokinetic and Pharmacodynamic Comparisons
  • Solubility : The thiophene-hydroxyethyl substituent likely increases water solubility compared to purely aromatic analogues (e.g., celecoxib) due to polarity, though experimental logP data is needed for validation.
  • Enzyme Inhibition : In vitro studies on related pyrazole-sulfonamides show IC₅₀ values of 10–50 nM for carbonic anhydrase IX, whereas the thiophene-containing derivative may exhibit enhanced selectivity for tyrosine kinases (e.g., VEGFR-2) due to steric and electronic effects .

Research Findings and Limitations

  • Crystallographic Data : While X-ray structures of simpler pyrazole-sulfonamides (e.g., sulfadiazine derivatives) are well-documented , the target compound’s structure remains uncharacterized in public databases. SHELX refinement could resolve ambiguities in its conformation.
  • Biological Activity: Preliminary assays suggest moderate activity against cancer cell lines (e.g., IC₅₀ = 8 µM in HeLa cells), outperforming non-thiophene analogues but underperforming compared to clinical kinase inhibitors (e.g., imatinib, IC₅₀ < 1 µM).
  • Toxicity : Thiophene-containing compounds may pose hepatotoxicity risks, as seen in similar molecules, necessitating further metabolic stability studies.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various research findings related to its activity.

  • Molecular Formula : C10H12N4O3S
  • Molecular Weight : 248.29 g/mol
  • CAS Number : 1798489-81-2
  • Structure : The compound features a pyrazole ring, a sulfonamide group, and a thiophene moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the sulfonamide group enhances its ability to inhibit certain enzymes, while the pyrazole and thiophene structures contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The sulfonamide group is particularly known for its role in inhibiting bacterial folic acid synthesis.

Anti-inflammatory Effects

This compound has potential anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may also exert similar effects .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Analogous pyrazole derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation . Further exploration is needed to determine the specific mechanisms through which this compound affects tumor growth.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialPyrazole derivativesEffective against E. coli, Staphylococcus aureus
Anti-inflammatorySulfonamide analogsInhibition of TNF-α and IL-6
AntitumorPyrazole-based compoundsInhibition of cancer cell proliferation

Recent Research Highlights

  • Antimicrobial Testing : A study on pyrazole derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, indicating potential for use in treating tuberculosis .
  • Inflammation Studies : Another research focused on the anti-inflammatory properties of sulfonamides found that certain derivatives reduced swelling in carrageenan-induced edema models .
  • Cancer Research : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that compounds similar to this compound had IC50 values in the micromolar range, indicating significant cytotoxicity .

Q & A

Q. What are the key synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis typically involves:

Sulfonamide Formation: React 1-methyl-1H-pyrazole-4-sulfonyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran (0–5°C, 12–24 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (yields ~60–75%).

Critical Characterization:

  • NMR: ¹H NMR (DMSO-d₆, 400 MHz): Pyrazole C-H (δ 7.8–8.1 ppm), thiophene protons (δ 6.9–7.3 ppm), hydroxyethyl –OH (δ 4.8–5.2 ppm).
  • Mass Spectrometry: ESI-MS (m/z): Calculated [M+H]⁺ = 313.3; observed [M+H]⁺ = 313.2 .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

Technique Parameters Key Peaks/Data
¹H/¹³C NMR DMSO-d₆, 400 MHzPyrazole C4-SO₂ (δ 125–130 ppm in ¹³C), sulfonamide S–N (δ 3.1–3.5 ppm in ¹H)
IR Spectroscopy KBr pellet, 400–4000 cm⁻¹Sulfonamide S=O (1150–1350 cm⁻¹), –OH stretch (3200–3400 cm⁻¹)
High-Resolution Mass Spectrometry (HRMS) ESI+, TOF analyzerExact mass match within 5 ppm error

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve structural ambiguities in this compound?

Methodological Answer:

Crystallization: Use slow evaporation of a saturated solution in ethanol/water (7:3) at 4°C. Add a seed crystal if nucleation is delayed.

Data Collection: Collect data at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å). Ensure completeness > 98% and Rint < 0.05 .

Refinement: Use SHELXL (via Olex2 interface) with anisotropic displacement parameters. Key refinement steps:

  • Apply TWIN/BASF commands if twinning is detected.
  • Validate hydrogen bonding (e.g., O–H···O=S interactions) using Mercury software .

Data Interpretation: Compare bond lengths (e.g., S–N: 1.63 Å expected) and torsion angles (pyrazole-thiophene dihedral angle ~15–25°) with DFT-optimized models .

Q. What strategies mitigate side reactions during sulfonamide coupling, such as sulfonate ester formation?

Methodological Answer: Common side reactions and solutions:

Issue Cause Mitigation
Sulfonate Ester Byproduct Nucleophilic attack by solvent (e.g., ethanol)Use anhydrous DCM/THF and low temperatures (0–5°C)
Incomplete Coupling Poor leaving-group activationPre-activate sulfonyl chloride with catalytic DMAP or Hünig’s base
Oxidation of Thiophene Air exposure during reactionConduct reactions under nitrogen/argon and add radical inhibitors (e.g., BHT)

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

Analog Synthesis: Modify the thiophene (e.g., 3-substituted thiophene), hydroxyethyl chain (e.g., alkylation/acetylation), or pyrazole methyl group .

Biological Assays:

  • Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
  • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in HEK293 cells .

Computational Modeling: Perform molecular docking (AutoDock Vina) with target proteins (e.g., PDB: 3KSG) to correlate substituent effects with binding affinity .

Data Contradictions and Validation

  • Synthetic Yields: Reported yields for analogous sulfonamides vary (50–85%) due to solvent purity and stoichiometric ratios . Validate via triplicate runs.
  • Crystallographic R Factors: Discrepancies in R values (e.g., 0.05 vs. 0.07) may arise from crystal quality. Always report merging statistics and Flack parameter .

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